N-methylbut-3-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

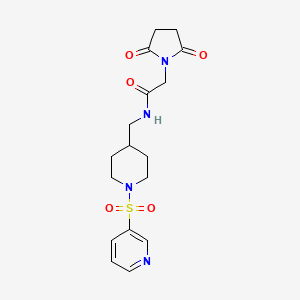

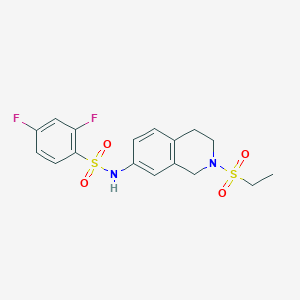

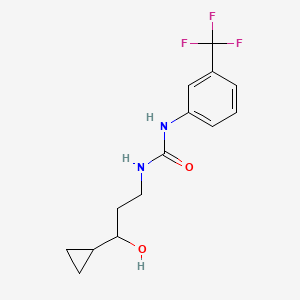

N-methylbut-3-enamide is a chemical compound with the molecular formula C5H9NO and a molecular weight of 99.13 . It is also known by its CAS number 73083-41-7 .

Synthesis Analysis

The synthesis of enamides like this compound can be achieved through a one-step N-dehydrogenation of amides . This process employs the combination of LiHMDS and triflic anhydride, which serves as both the electrophilic activator and the oxidant . The reaction is characterized by its simple setup and broad substrate scope .Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom . The canonical SMILES representation of the molecule is CNC(=O)CC=C .Chemical Reactions Analysis

Enamides like this compound are versatile reactants used in various settings such as transition-metal catalysis, photochemistry, or asymmetric catalysis . They are formed through the direct N-dehydrogenation of the corresponding amides . The dehydrogenation usually occurs on the acyl side, benefitting from enolate chemistry .科学的研究の応用

1. Chemical Synthesis and Structural Analysis

N-methylbut-3-enamide (enamide) plays a significant role in chemical synthesis. For example, it is involved in sigmatropic rearrangements, a type of chemical reaction important in synthetic chemistry. The study by Andrews et al. (2002) highlights the use of this compound derivatives in the synthesis of chiral sodium 1-azaallyl complexes, showcasing their structural analysis through X-ray diffraction and NMR spectroscopy (Andrews et al., 2002).

2. Organic Reactions and Catalysis

Enamides are versatile intermediates in various organic reactions. Guerrero et al. (2003) demonstrate the use of enamides in oxidative radical cyclizations, a reaction crucial for constructing complex organic structures (Guerrero et al., 2003). Additionally, Trost et al. (2017) report on the isomerization of N-allyl amides to form geometrically defined di-, tri-, and tetrasubstituted enamides, a key step in the synthesis of various bioactive compounds (Trost et al., 2017).

3. Synthesis of Biologically Active Substances

Enamides are utilized in the synthesis of natural products and biologically active substances. Tian et al. (2015) discuss the synthesis and evaluation of fungicidal activities of 5-methylene-2-(trifluoromethyl)morpholin-3-one derivatives, which are exocyclic enamides, showing significant in vitro fungicidal activity (Tian et al., 2015).

4. Application in Material Science

The role of enamides extends to material science as well, particularly in the synthesis of dyes and pigments. Müller and Seefelder (1969) demonstrate the use of N-substituted methylenephthalimidines, behaving like enamides, in the synthesis of various dyes (Müller & Seefelder, 1969).

5. Role in Medicinal Chemistry

Enamides are crucial in medicinal chemistry for the synthesis of pharmaceutical compounds. Carbery (2008) highlights the importance of enamides as valuable organic substrates in organic and biomolecular chemistry, particularly for introducing nitrogen-based functionality into organic systems (Carbery, 2008).

作用機序

The mechanism of action of N-methylbut-3-enamide involves the electrophilic activation of amides . The combination of LiHMDS and triflic anhydride serves as both the electrophilic activator and the oxidant .

Relevant papers on this compound and related topics have been analyzed to provide this information .

特性

IUPAC Name |

N-methylbut-3-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-3-4-5(7)6-2/h3H,1,4H2,2H3,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSCEVQEEBMAHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2754020.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-methylbenzofuran-3(2H)-one](/img/structure/B2754022.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2754024.png)

![(E)-N-(3-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2754027.png)

![(E)-3-ethyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2754032.png)